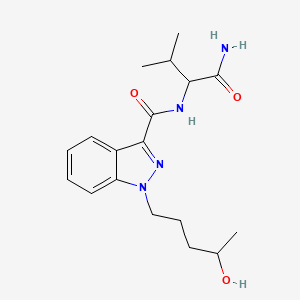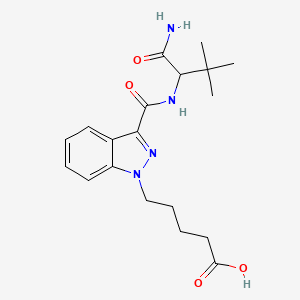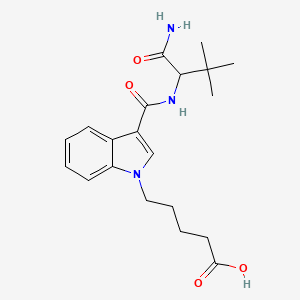
4-fluoro Buphedrone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphedrone (hydrochloride) is a substituted cathinone characterized by an ethyl group at the alpha position and an N-terminal methyl group. This compound has been identified in products sold as stimulants. 4-fluoro Buphedrone is a para-fluoro analog of buphedrone. Its biological and toxicological properties have not been evaluated. This product is intended for forensic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Characterization
Buphedrone, along with its analogs, has been a subject of extensive chemical analysis. Maheux and Copeland (2012) synthesized reference materials for buphedrone and provided complete characterization using various methods like FTIR, FT-Raman, NMR, GC/MS, and ESI-HRMS, which are essential for understanding its chemical properties (Maheux & Copeland, 2012).
Interaction with Biological Materials
The interaction of buphedrone with biological materials has been a key focus area. For instance, Zuba et al. (2013) identified buphedrone in biological and non-biological materials in forensic contexts. This kind of research is crucial for understanding how substances like buphedrone behave in various environments and their potential implications (Zuba, Adamowicz, & Byrska, 2013).
Analytical Methods for Detection
Developing validated methods for the quantification of substances like buphedrone is an important area of research. Santali et al. (2011) discussed the synthesis and full chemical characterization of related compounds, contributing to the development of chromatographic methods for detection and analysis (Santali, Cadogan, Daéid, Savage, & Sutcliffe, 2011).
Metabolic Pathways and In Vivo Studies
Understanding the metabolic pathways and in vivo effects of buphedrone is crucial. Research by Carrola et al. (2020) on the metabolism of buphedrone in mice, using HPLC-MS/MS, is a significant contribution to this field. Such studies help in identifying the metabolic and excretion profiles of new psychoactive substances (Carrola et al., 2020).
Toxicological Studies
Toxicological studies are essential for understanding the potential impacts of buphedrone on health. Khreit et al. (2013) conducted a study on the in vitro metabolism of related compounds in rat liver hepatocytes, which is crucial for determining potential health risks associated with these substances (Khreit et al., 2013).
Eigenschaften
Molekularformel |
C11H14FNO · HCl |
|---|---|
Molekulargewicht |
231.7 |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
InChI-Schlüssel |
FJVKMWWJQGQKKO-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(C(CC)NC)=O)C=C1.Cl |
Synonyme |
4-FBP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





